2-Morpholinoacetic acid hydrochloride
Overview
Description
2-Morpholinoacetic acid hydrochloride (2-MAA HCl) is a synthetic amino acid that is used in various biochemical and physiological experiments. It is a white, crystalline powder that is soluble in water. 2-MAA HCl is an important tool for scientists due to its unique properties, which make it useful for a variety of scientific applications.
Scientific Research Applications
Anti-Arrhythmic Activity
2-Morpholinoacetic acid hydrochloride derivatives have shown potential in the realm of medical practice, particularly in anti-arrhythmic and antifibrillatory activities. The synthesis and study of the chloride and salicylate salts of morpholinoacetic acid ortho-toluidide revealed promising results for further evaluation in medical applications, indicating their potential use as anti-arrhythmic agents (Gashkova, Rudakova, & Syropyatov, 2017).
Antimicrobial Properties
Compounds derived from 2-morpholinoacetic acid have exhibited notable antimicrobial properties. A study focusing on novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides synthesized from hydroxyphenylacetic acid demonstrated superior in vitro activity against various fungal and bacterial strains compared to standard drugs like clotrimazole and streptomycin (Jayadevappa, Nagendrappa, Umesh, & Chandrashekar, 2012).
Synthesis of Derivatives for Diverse Applications
The versatility of this compound is further evidenced in its role as an intermediate in synthesizing various derivatives. For example, its use in synthesizing 2-chloronicotinic acid derivatives, which are key intermediates for medical antibiotics, anti-cardiovascular drugs, insecticides, and herbicides, highlights its importance in diverse fields (Zhao, Lan, Xu, & Xiong, 2017).
Antioxidant Activity
In another study, derivatives of 2-morpholinoacetic acid, specifically 2-morpholino-N-(propane-2-ylidene) acetohydrazide and 2-(2-morpholinoacetyl)-N-phenylhydrazinocarbothioamide hydrochloride, showed antioxidant activity. This was determined through a method estimating the antioxidant activity by cathode voltammetry, indicating their potential use as antioxidants (Nurkenov et al., 2018).
Safety and Hazards
2-Morpholinoacetic acid hydrochloride is classified as an eye irritant (Category 2A), according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to wash skin thoroughly after handling and to wear eye protection. If it comes into contact with the eyes, rinse cautiously with water for several minutes .
Future Directions
Mechanism of Action
Target of Action
This compound is provided to early discovery researchers as part of a collection of unique chemicals
Biochemical Pathways
It is mentioned as an intermediate of carfilzomib, a second-generation proteasome inhibitor used in the treatment of relapsed and refractory multiple myeloma
Pharmacokinetics
Its impact on bioavailability is also unknown. It is highly soluble in water , which could potentially influence its absorption and distribution in the body.
Result of Action
As it is an intermediate of Carfilzomib
Action Environment
It is known to cause serious eye irritation , suggesting that it should be handled with care in a controlled environment.
properties
IUPAC Name |
2-morpholin-4-ylacetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c8-6(9)5-7-1-3-10-4-2-7;/h1-5H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGYBJNONRDZOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590793 | |
Record name | (Morpholin-4-yl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89531-58-8 | |
Record name | (Morpholin-4-yl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(morpholin-4-yl)acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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